molecular formula C11H12O3S B8528227 alpha-(o-Methoxyphenylthiomethyl)-acrylic acid

alpha-(o-Methoxyphenylthiomethyl)-acrylic acid

Cat. No. B8528227
M. Wt: 224.28 g/mol
InChI Key: OZJQBLPOUXJQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04604397

Procedure details

A mixture 22.5 g of α-(o-methoxyphenylthiomethyl)-acrylic acid, 2.53 g of triethylamine and 200 ml of o-dichlorobenzene is heated for 12 hours at 195°. After dilution with ether the products are extracted with sodium bicarbonate solution. Acidification of the basic extracts affords 8-methoxy-3,4-dihydro-2H-[1]-benzothiopyran-3-carboxylic acid, m.p. 138°-144°.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9][CH2:10][C:11](=[CH2:15])[C:12]([OH:14])=[O:13].C(N(CC)CC)C>ClC1C=CC=CC=1Cl>[CH3:1][O:2][C:3]1[C:4]2[S:9][CH2:10][CH:11]([C:12]([OH:14])=[O:13])[CH2:15][C:5]=2[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
COC1=C(C=CC=C1)SCC(C(=O)O)=C
Name
Quantity
2.53 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After dilution with ether the products are extracted with sodium bicarbonate solution

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2CC(CSC21)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.